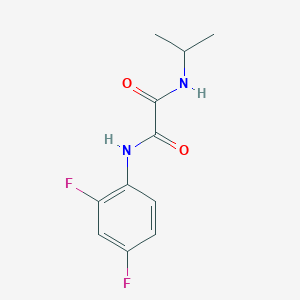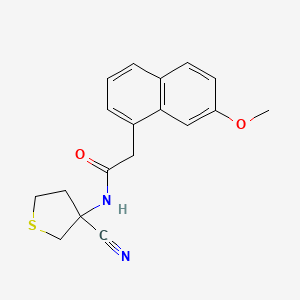
N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a naphthalene ring substituted with a methoxy group and a thiolane ring with a cyano group, connected via an acetamide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” typically involves multi-step organic reactions:
Formation of the Naphthalene Derivative: Starting with 7-methoxynaphthalene, various functionalization reactions such as nitration, reduction, and acylation can be employed to introduce the necessary functional groups.
Synthesis of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The final step involves coupling the naphthalene derivative with the thiolane ring through an acetamide linkage, often using reagents like carbodiimides or coupling agents under controlled conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiolane ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene ring or the thiolane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Biochemical Research: Used in studies involving enzyme inhibition or receptor binding.
Industry
Materials Science:
Chemical Sensors: Used in the design of sensors for detecting specific analytes.
Mecanismo De Acción
The mechanism of action of “N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” would depend on its specific application:
Pharmacological Action: May involve binding to specific receptors or enzymes, inhibiting their activity.
Catalytic Action: Acts as a ligand, facilitating the formation of active catalytic complexes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Cyanothiolan-3-YL)-2-(naphthalen-1-YL)acetamide: Lacks the methoxy group, potentially altering its reactivity and applications.
N-(3-Cyanothiolan-3-YL)-2-(7-hydroxynaphthalen-1-YL)acetamide: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
Methoxy Group: The presence of the methoxy group in “N-(3-Cyanothiolan-3-YL)-2-(7-methoxynaphthalen-1-YL)acetamide” may enhance its solubility and reactivity compared to similar compounds.
Thiolane Ring: The thiolane ring with a cyano group provides unique chemical properties, potentially making it more versatile in various reactions.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(7-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-22-15-6-5-13-3-2-4-14(16(13)10-15)9-17(21)20-18(11-19)7-8-23-12-18/h2-6,10H,7-9,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOZQONCRZAVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)NC3(CCSC3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
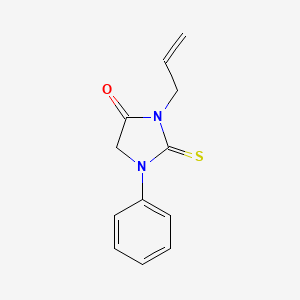

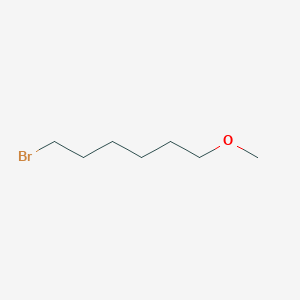
![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)
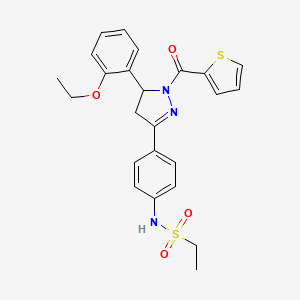
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2477251.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)
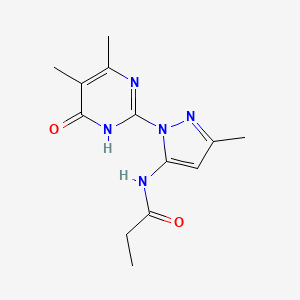
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2477259.png)
![2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B2477260.png)
![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)
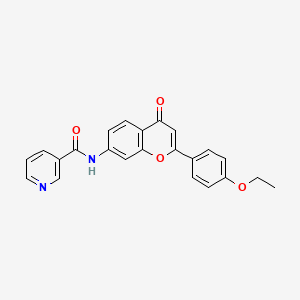
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2477263.png)
